![molecular formula C21H18N4 B2587963 4-[4-(2,5-二甲基-1H-吡咯-1-基)苯基]-2-(2-吡啶基)嘧啶 CAS No. 865658-65-7](/img/structure/B2587963.png)

4-[4-(2,5-二甲基-1H-吡咯-1-基)苯基]-2-(2-吡啶基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

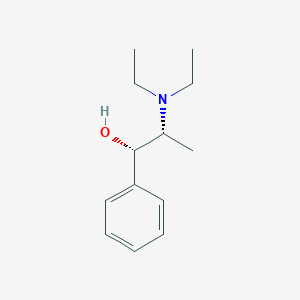

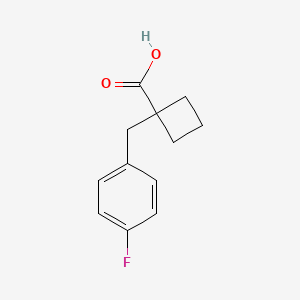

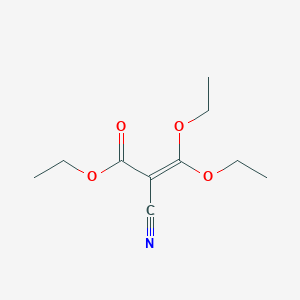

The compound “4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine” is an organic compound . It has been studied for its potential biological activities, including antibacterial and antitubercular properties .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide using a coupling agent .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrrole ring attached to a phenyl group, which is further connected to a pyrimidine ring .Chemical Reactions Analysis

The compound has been found to exhibit appreciable action against DHFR and enoyl ACP reductase enzymes . It has also shown strong antibacterial and antitubercular properties .科学研究应用

Antibacterial Activity

The compound has been investigated for its antibacterial potential. Researchers synthesized a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides and evaluated their antibacterial effects. Many of these molecules demonstrated appreciable activity against bacterial enzymes, specifically enoyl ACP reductase and DHFR (dihydrofolate reductase). Additionally, some compounds exhibited strong antibacterial properties .

Antitubercular Activity

In the context of tuberculosis research, certain derivatives of this compound have shown promise. For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives displayed potent antitubercular activity against Mycobacterium tuberculosis strains .

Molecular Docking Studies

To understand the potential mode of action, researchers conducted molecular docking investigations. The synthesized compounds were found to interact with both dihydrofolate reductase and enoyl ACP reductase active sites. These insights contribute to our understanding of their biological activity and therapeutic potential .

Monoclonal Antibody Production

While not directly related to the compound itself, there is a continuous demand to improve monoclonal antibody production. Recombinant Chinese hamster ovary cells, often used in antibody production, benefit from robustness and high productivity. The compound’s potential therapeutic applications could indirectly impact antibody production processes .

Other Biological Applications

Further exploration is needed, but the compound’s properties may extend to other biological contexts. Researchers continue to investigate its potential in areas such as cancer therapy, enzyme inhibition, and metabolic pathways.

作用机制

未来方向

The compound represents excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to its pronounced docking properties and biological activity . Further structural optimization of its derivatives could lead to improved production and quality control of monoclonal antibodies .

属性

IUPAC Name |

4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-pyridin-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4/c1-15-6-7-16(2)25(15)18-10-8-17(9-11-18)19-12-14-23-21(24-19)20-5-3-4-13-22-20/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQZSWRTVBLGRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=CC=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol](/img/structure/B2587888.png)

![2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B2587900.png)

![8,10-dichloro-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2587902.png)